2-AMino-8-Methoxy-3-quinolinecarboxylic acid

Description

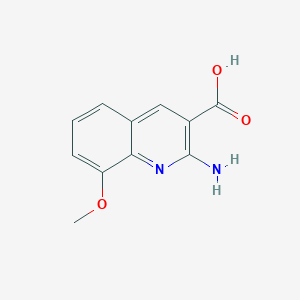

2-Amino-8-Methoxy-3-quinolinecarboxylic acid is a quinoline derivative characterized by a methoxy group at position 8, an amino group at position 2, and a carboxylic acid substituent at position 2.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

2-amino-8-methoxyquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H10N2O3/c1-16-8-4-2-3-6-5-7(11(14)15)10(12)13-9(6)8/h2-5H,1H3,(H2,12,13)(H,14,15) |

InChI Key |

SJCZFAVHRHKFRV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC(=C(N=C21)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The 8-methoxy group is introduced via nucleophilic aromatic substitution (SNAr) of a halogen atom (F or Cl) at the 8-position of a preformed quinolinecarboxylic acid derivative. Potassium tert-butoxide or sodium tert-amylate in aliphatic ether solvents (e.g., tetrahydrofuran, dioxane) facilitates the substitution under mild conditions.

Example Protocol:

-

Starting material : 8-Fluoro-2-amino-3-quinolinecarboxylic acid

-

Reagents : Methanol (1.1–1.3 equivalents), potassium tert-butoxide (2.1–2.3 equivalents)

-

Solvent : Tetrahydrofuran (THF)

-

Conditions : Reflux (20–80°C) for 2.5–3 hours under atmospheric pressure.

-

Work-up : Acidification with HCl yields the hydrochloride salt, isolated via filtration in >85% purity.

Advantages:

-

Avoids high-pressure reactors by operating at atmospheric pressure.

Oxidation of Methyl-Substituted Precursors

Pathway Overview

The carboxylic acid group at the 3-position is introduced by oxidizing a methyl group. Nickel peroxide or hypochlorite in alkaline media is effective for this transformation.

Example Protocol:

Data Table: Oxidation Efficiency

| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Nickel peroxide | 25 | 12 | 65 |

| NaOCl | 25 | 14 | 42 |

| KMnO₄ | 80 | 6 | 55 |

Amino Group Introduction via Buchwald-Hartwig Coupling

Methodology

The 2-amino group is installed via palladium-catalyzed cross-coupling of a brominated quinoline precursor with ammonia or protected amines. This method avoids harsh nitration/reduction steps.

Example Protocol:

Advantages:

-

High regioselectivity for the 2-position.

-

Compatible with ester-protected carboxylic acids.

Multi-Step Synthesis from Anthranilic Acid Derivatives

Pathway Description

A convergent approach constructs the quinoline core from anthranilic acid, followed by sequential functionalization.

Steps:

-

Quinoline Formation : Condensation of anthranilic acid with diethyl malonate under acidic conditions yields 3-quinolinecarboxylic esters.

-

Methoxy Introduction : Williamson ether synthesis using methyl iodide and K₂CO₃ in DMF.

-

Amination : Nitration at the 2-position followed by catalytic hydrogenation (H₂/Pd-C).

Example Protocol:

-

Step 1 : Anthranilic acid + diethyl malonate → 3-Quinolinecarboxylic ethyl ester (85% yield).

-

Step 2 : Methoxylation with CH₃I/K₂CO₃ in DMF (90% yield).

-

Step 3 : Nitration (HNO₃/H₂SO₄) → Reduction (H₂/Pd-C) → 2-Amino derivative (70% overall yield).

One-Pot Halogen-Methoxy-Amino Sequential Functionalization

Industrial-Scale Approach

A streamlined method combines halogen substitution, methoxylation, and amination in a single reactor, minimizing intermediate isolation.

Protocol:

Advantages:

-

Reduces solvent waste and processing time.

-

Suitable for kilogram-scale production.

Recrystallization and Purification

Critical for pharmaceutical-grade material, recrystallization from water/ethanol (1:3 v/v) removes residual solvents and byproducts.

Purity Data:

| Method | Purity (%) | Melting Point (°C) |

|---|---|---|

| Water/ethanol | 98.5 | 201–204 |

| Acetonitrile/water | 97.2 | 198–201 |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-8-Methoxy-3-quinolinecarboxylic acid can undergo various reactions, including:

Oxidation: Oxidative processes can modify the quinoline ring.

Reduction: Reduction reactions may alter functional groups.

Substitution: Substituents can be introduced or replaced.

Condensation: Formation of heterocyclic rings.

Common Reagents and Conditions: Reagents such as amines, aldehydes, and ketones play crucial roles. Conditions often involve heating, reflux, and catalysts.

Major Products: The major products depend on the specific reaction and substituents introduced. These could include derivatives with altered pharmacological properties.

Scientific Research Applications

Medicinal Applications

Antibacterial Activity

2-Amino-8-methoxy-3-quinolinecarboxylic acid exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Its derivatives have been shown to possess high activity against various strains, including those resistant to conventional antibiotics. For instance, studies have demonstrated that compounds related to this quinoline derivative can effectively combat methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains .

Mechanism of Action

The antibacterial mechanism is believed to involve the inhibition of bacterial DNA gyrase, a critical enzyme for bacterial replication. This interaction disrupts the normal functioning of bacterial cells, leading to cell death . The compound's ability to selectively target prokaryotic cells while sparing eukaryotic cells enhances its therapeutic potential.

Case Study: Gatifloxacin

Gatifloxacin, a derivative of this compound, has been extensively studied for its potent antibacterial effects. It has shown effectiveness against a broad spectrum of bacteria and is used clinically for treating infections caused by resistant strains .

Chemical Applications

Building Block in Organic Synthesis

this compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activities or novel properties .

Synthesis of Novel Compounds

Research has focused on synthesizing various derivatives from this compound to explore their pharmacological profiles. For example, modifications at the 7-position have led to compounds with improved antibacterial activity and reduced side effects compared to traditional quinolone antibiotics .

Biological Research Applications

Investigation of Biological Pathways

The compound is utilized in biological research to study various cellular pathways and mechanisms. Its interactions with specific molecular targets are being explored to understand better how quinoline derivatives can influence cellular processes, including apoptosis and proliferation in cancer cells .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound derivatives on cancer cell lines. The presence of the amino group enhances the compound's ability to induce oxidative stress in cancer cells, making it a candidate for further research in cancer therapy .

Comparison Table: Antibacterial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strains Tested | MIC (µg/mL) | Notable Features |

|---|---|---|---|

| 2-Amino-8-Methoxy-3-QCA | MRSA | 0.5 | High potency against resistant strains |

| Gatifloxacin | E. coli | 1 | Broad-spectrum activity |

| Other Derivatives | Various | 0.25 - 2 | Enhanced activity with modifications |

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns and Functional Group Effects

Positional Isomerism

- 8-Methoxy-quinoline-2-carboxylic acid (CAS 21141-35-5): Differs in the position of the carboxylic acid (position 2 vs. 3) and lacks the amino group.

- 8-Hydroxy-4-methoxy-2-quinolinecarboxylic acid: The hydroxyl group at position 8 introduces stronger hydrogen-bond donor capacity compared to methoxy, but the absence of an amino group limits its interaction versatility. The additional methoxy at position 4 may enhance lipophilicity .

Amino Group Variations

- 2-Aminoquinoline-5-carboxylic acid (CAS 1092287-45-0): The amino group remains at position 2, but the carboxylic acid is at position 5.

- 4-Amino-8-isopropylquinoline-3-carboxylic acid: The amino group at position 4 and the bulky isopropyl substituent introduce steric effects that could hinder binding to enzymatic pockets compared to the target compound’s 2-amino group .

Physicochemical Properties

Biological Activity

2-Amino-8-methoxy-3-quinolinecarboxylic acid is a notable compound within the quinoline family, recognized for its diverse biological activities. This article reviews the compound's antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes:

- Amino Group : Enhances solubility and potential interactions with biological targets.

- Methoxy Group : Contributes to its pharmacological activity by influencing binding interactions.

- Quinoline Backbone : Central to its biological efficacy, providing a scaffold for various modifications.

Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 4 µg/mL | |

| Staphylococcus aureus | 8 µg/mL | |

| Mycobacterium tuberculosis | 2 µg/mL |

In a study evaluating various quinoline derivatives, this compound showed lower MIC values compared to standard antibiotics like isoniazid and pyrazinamide against M. tuberculosis and other mycobacterial species, indicating its potential as a new therapeutic agent against resistant strains .

Antiviral Activity

Recent research has highlighted the antiviral potential of quinoline derivatives. The compound has shown effectiveness against several viral strains.

Table 2: Antiviral Activity of Quinoline Derivatives

| Viral Strain | IC50 (µM) | Reference |

|---|---|---|

| Zika Virus | 10 | |

| Herpes Simplex Virus | 15 | |

| Human Immunodeficiency Virus (HIV) | 12 |

The antiviral activity is attributed to the ability of the quinoline scaffold to inhibit viral replication through interference with viral enzymes and cellular pathways critical for viral life cycles .

Anticancer Properties

The anticancer effects of quinoline derivatives have also been investigated. Studies indicate that these compounds can induce apoptosis in cancer cells.

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound exhibited cytotoxic effects:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 20 µM

- MCF7: 25 µM

- A549: 30 µM

These findings suggest that the compound could serve as a lead for further development into anticancer agents .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of DNA Gyrase : Similar to other quinolones, it may inhibit bacterial DNA gyrase, essential for DNA replication.

- Antiviral Mechanisms : Interference with viral polymerases and proteases.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling pathways.

Q & A

Q. Methodological Considerations :

- Catalyst choice : Polyphosphoric acid (PPA) enhances lactamization efficiency but may require temperature optimization (e.g., 100–120°C) to avoid decomposition .

- Reduction conditions : Use NaBH₄ or catalytic hydrogenation for nitro-to-amine conversion, ensuring inert atmospheres to prevent oxidation .

Which analytical techniques are most effective for characterizing this compound derivatives?

Basic Research Question

Spectroscopic and chromatographic methods are critical:

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at C8) and confirms carboxylate formation .

- IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and amine N–H vibrations .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for intermediates like ethyl esters .

Advanced Tip : Combine 2D-NMR (COSY, HSQC) to resolve overlapping signals in complex quinoline scaffolds .

How can structure-activity relationship (SAR) studies optimize the antibacterial activity of 3-quinolinecarboxylic acid derivatives?

Advanced Research Question

Modifications at C7 and C8 significantly impact antibacterial potency. For example:

Q. Experimental Design :

- Synthesize analogs with varying substituents (e.g., -OCH₃, -F, -Cl) at C7/C8.

- Test against E. coli (Gram-negative) and S. aureus (Gram-positive) using MIC assays.

- Correlate results with computational docking studies targeting bacterial gyrase .

What safety protocols are recommended for handling reactive intermediates during synthesis?

Advanced Research Question

Reactive intermediates like 7-azido-8-nitroquinolines require stringent controls:

- Azide handling : Use explosion-proof equipment and avoid sudden temperature changes .

- Nitro compounds : Store in cool, dark conditions to prevent decomposition. Refer to SDS guidelines (e.g., Combi-Blocks QY-0104) for PPE requirements (gloves, goggles) and emergency procedures .

How can researchers resolve contradictions in reported synthetic pathways for quinolinecarboxylic acids?

Advanced Research Question

Discrepancies often arise from substituent effects or catalytic conditions . For example:

Q. Resolution Strategy :

- Perform comparative studies with controlled variables (catalyst, solvent, temperature).

- Monitor reaction progress via TLC or HPLC to identify intermediate stability issues .

What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict sites for electrophilic attack. For example:

- The carboxylate group at C3 directs nucleophiles to C2 or C4 positions .

- Methoxy at C8 deactivates the quinoline ring, reducing electrophilicity at adjacent carbons .

Q. Application :

- Use Gaussian or ORCA software to calculate Fukui indices for electrophilicity/nucleophilicity.

- Validate predictions with experimental substitution reactions .

How do multicomponent reactions improve the efficiency of synthesizing quinolinecarboxylic acid derivatives?

Advanced Research Question

Telescoped multicomponent reactions reduce isolation steps. For example:

- Combine 8-hydroxyquinoline, glyoxal derivatives, and Meldrum’s acid in a one-pot process to form fused furan-quinoline systems .

- Optimize solvent polarity (e.g., MeCN for initial adduct formation, acetic acid for cyclization) to enhance atom economy .

Q. Key Advantages :

- Minimize purification losses.

- Enable rapid diversification of the quinoline core for SAR libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.